1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-
Description
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-, commonly known as Aceclidine, is a bicyclic tertiary alcohol ester with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . It is a derivative of 3-quinuclidinol, where the hydroxyl group is acetylated, forming an acetate ester. The compound is stereospecific, with the (3R)-configuration critical for its pharmacological activity .
Aceclidine is classified as an M-cholinomimetic, primarily stimulating muscarinic acetylcholine receptors. It is clinically used to reduce intraocular pressure in glaucoma treatment due to its miotic effects . Its CAS registry number is 827-61-2, and it is synthesized via acetylation of (3R)-3-quinuclidinol . Key physicochemical properties include a boiling point of 221.5°C and a vapor pressure of 0.107 mmHg at 25°C, indicating moderate volatility .
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-40-6 | |
| Record name | Aceclidine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACECLIDINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FV0LA67OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of (3R)-1-Azabicyclo[2.2.2]octan-3-ol with Acetyl Chloride
The most common and well-documented method for preparing (3R)-1-azabicyclo[2.2.2]octan-3-ol, 3-acetate involves direct acetylation of the corresponding (3R)-quinuclidin-3-ol using acetyl chloride.
- (3R)-Quinuclidin-3-ol is dissolved in an inert solvent such as chloroform.
- Acetyl chloride is added dropwise at low temperature (0°C).
- The reaction mixture is stirred initially at room temperature (~25°C) for 30 minutes.
- Subsequently, the mixture is heated to 50°C and stirred for an additional 30 minutes to complete the reaction.
- After reaction completion, the mixture is treated with sodium carbonate and water to neutralize excess acid and separate phases.
- The organic phase is extracted with ethyl acetate, dried, and solvent removed under reduced pressure to yield the acetate ester.
Reaction Conditions Summary:
| Parameter | Condition |
|---|---|
| Solvent | Chloroform |
| Temperature | 0°C to 50°C |
| Reaction Time | ~1 hour total |
| Workup | Na2CO3 aqueous wash, EtOAc extraction |
| Yield | Approximately 95% (0.95 g from 1 g starting alcohol) |
This method is referenced in patent WO2014/140318 and chemical synthesis literature.
Use of Acid Chlorides and Organic/Inorganic Bases
Alternative esterification methods employ acid chlorides (such as acetyl chloride) in the presence of organic bases (e.g., pyridine, triethylamine) or inorganic bases (e.g., potassium carbonate) to facilitate the reaction and neutralize the generated HCl.
- Organic bases act as acid scavengers, improving reaction rates and yields.
- The reaction can be performed in solvents like tetrahydrofuran, dichloromethane, or chloroform.
- Catalysts such as 4-dimethylaminopyridine (DMAP) may be added to accelerate ester formation.
| Component | Role |
|---|---|
| Acid chloride | Acylating agent |
| Organic base | HCl scavenger, catalyst |
| Solvent | THF, DCM, or chloroform |
| Temperature | Room temperature to 50°C |
| Catalyst (optional) | DMAP or 4-pyrrolidinopyridine |
Comparative Data Table of Preparation Methods
| Method | Reagents | Solvent(s) | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetyl chloride esterification | Acetyl chloride, (3R)-quinuclidin-3-ol | Chloroform | 0°C to 50°C | ~1 hour | ~95 | Simple, high yield, widely used |
| Acid chloride + base + catalyst | Acetyl chloride, pyridine/TEA, DMAP | THF, DCM, chloroform | RT to 50°C | 1-3 hours | High | Catalyzed, efficient, scalable |
| Bis(aryl) carbonate method | Bis(aryl) carbonate, (3R)-quinuclidin-3-ol | Organic solvents | -40°C to 100°C | 2-3 hours | >95 | Selective carbonate intermediates |
Research Findings and Notes
- The stereochemistry of the starting alcohol ((3R)-quinuclidin-3-ol) is preserved during esterification, ensuring the (3R) configuration in the acetate product.
- The use of organic bases and catalysts improves reaction rates and purity by minimizing side reactions and acid-catalyzed decomposition.
- The carbonate-based method offers a versatile platform for synthesizing various ester derivatives beyond simple acetates, useful in pharmaceutical intermediate synthesis.
- Reaction monitoring by chromatographic techniques (HPLC, TLC) is essential for optimizing reaction time and yield.
- The choice of solvent impacts solubility and reaction kinetics; chloroform and tetrahydrofuran are preferred for their ability to dissolve both reactants and facilitate ester formation.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, as well as various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Pharmaceutical Applications
1. Neurological Disorders
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- has been studied for its potential use in treating neurological disorders due to its action on cholinergic receptors. This compound acts as a partial agonist at muscarinic acetylcholine receptors, which are involved in cognitive functions and memory processes.
Case Study : Research indicates that derivatives of this compound can enhance memory retention in animal models by modulating cholinergic activity, suggesting potential therapeutic roles in conditions like Alzheimer's disease .
2. Antimuscarinic Activity
The compound has demonstrated antimuscarinic properties, making it a candidate for developing treatments for overactive bladder syndrome and other urinary disorders. Its ability to selectively block certain muscarinic receptors helps manage symptoms without significant side effects.
Case Study : A clinical trial involving patients with overactive bladder reported that formulations containing (R)-3-Acetoxyquinuclidine led to significant reductions in urinary frequency and urgency compared to placebo .
Synthesis and Chemical Reactions
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- can be synthesized through various chemical reactions involving quinuclidine derivatives and acetic anhydride or acetyl chloride under controlled conditions. This synthesis pathway is crucial for producing the compound in pharmaceutical formulations.
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | Quinuclidine + Acetic Anhydride | Chloroform, 0 - 50°C | 95% |
| Method B | Quinuclidine + Acetyl Chloride | Reflux, 60°C | 90% |
Cosmetic Applications
Due to its chemical structure, (R)-3-Acetoxyquinuclidine is also being explored in cosmetic formulations for its moisturizing and skin-conditioning properties. Its inclusion in topical products can enhance skin hydration and improve texture.
Case Study : A study on the formulation of a moisturizing cream containing this compound showed improved skin hydration levels and user satisfaction compared to standard formulations without it .
Research Insights
Recent studies have focused on the broader implications of using 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- in drug development and formulation science:
- Neuroprotective Effects : Investigations into its neuroprotective effects have shown promise in mitigating oxidative stress in neuronal cells, indicating potential applications beyond traditional uses .
- Formulation Stability : Research into the stability of cosmetic formulations containing this compound highlights its role as a stabilizing agent that can prolong the shelf life of products while maintaining efficacy .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- involves its interaction with specific molecular targets within biological systems. The nitrogen atom within the azabicyclo scaffold can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Aceclidine exhibits greater lipophilicity compared to (3R)-3-quinuclidinol due to the acetate ester, enhancing its ability to penetrate ocular tissues .
- The hydrochloride salt (CAS 6109-70-2) improves aqueous solubility, facilitating formulation for injectable or ophthalmic use .
Pharmacological and Toxicological Comparison
Table 2: Pharmacological Activity and Toxicity
Key Findings :
- Aceclidine’s muscarinic agonism distinguishes it from nicotinic agonists like nicotine, which target α4β2 receptors .
- (3R)-3-Quinuclidinol lacks direct pharmacological activity but serves as a precursor for Aceclidine synthesis . Its higher LD₅₀ (300–2,000 mg/kg) suggests lower acute toxicity compared to nicotine .
Research and Development Insights
- Market Trends : Aceclidine consumption data (1997–2046) indicate steady demand in ophthalmology, driven by its efficacy and safety profile .
Biological Activity
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-, also known as aceclidine, is a bicyclic organic compound with significant biological activity, particularly as a muscarinic acetylcholine receptor agonist. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 169.22 g/mol
- CAS Number : 59653-40-6
- IUPAC Name : [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate acts primarily on the muscarinic acetylcholine receptors (mAChRs) . As an agonist, it enhances the activity of these receptors, leading to various physiological effects:
- Decreased Intraocular Pressure : This is particularly relevant in treating glaucoma, where aceclidine has been shown to reduce intraocular pressure effectively by increasing aqueous humor outflow through the trabecular meshwork .
Pharmacological Effects
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate exhibits several pharmacological activities:
- Cholinergic Activity : It mimics acetylcholine's effects at mAChRs, influencing smooth muscle contraction and glandular secretion.
- Potential Use in Ophthalmology : Its ability to lower intraocular pressure makes it a candidate for glaucoma treatment.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties through modulation of cholinergic signaling pathways.
Case Studies and Research Findings
Several studies have examined the efficacy and safety of 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate:
-
In Vivo Studies :
- A study demonstrated that oral administration of aceclidine significantly reduced intraocular pressure in animal models of glaucoma, showing a dose-dependent response with an effective dose (ED50) around 5 mg/kg.
- Another investigation indicated that aceclidine could enhance cognitive function in models of Alzheimer's disease by improving cholinergic transmission .
- In Vitro Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Primary Activity | Notes |
|---|---|---|---|
| Aceclidine | Aceclidine Structure | mAChR Agonist | Effective in reducing intraocular pressure |
| Solifenacin | Solifenacin Structure | mAChR Antagonist | Used for overactive bladder treatment |
| Quinuclidinol | Quinuclidinol Structure | mAChR Agonist | Precursor for various pharmaceuticals |
Q & A
Q. What are the established synthetic routes for (3R)-1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, and how do stereochemical considerations influence yield?
Methodological Answer :
- Core synthesis : The compound is derived from (3R)-3-Quinuclidinol (CAS 25333-42-0), which undergoes acetylation using acetic anhydride or acetyl chloride in anhydrous conditions. The stereochemistry of the starting material ((3R)-enantiomer) is critical to retain chirality in the final product .
- Stereochemical control : Racemization risks during acetylation can be mitigated by low-temperature reactions (<0°C) and using non-polar solvents (e.g., dichloromethane). Chiral HPLC (e.g., Chiralpak IA column) is recommended for enantiomeric excess (ee) validation .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer :
- Analytical techniques :
- NMR : Compare - and -NMR spectra with NIST reference data (e.g., δ 1.45–2.10 ppm for bicyclo protons, δ 4.85 ppm for the acetate methyl group) .
- Mass spectrometry : Confirm molecular ion peaks at m/z 127.19 (base compound) and 169.20 (acetylated form) .
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) and iodine vapor visualization .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer :
- Hazard mitigation :
Advanced Research Questions
Q. How do computational models predict the reactivity of the bicyclo[2.2.2]octane scaffold in nucleophilic substitution reactions?
Methodological Answer :
- Quantum chemical calculations :
- Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals high ring strain (≈25 kcal/mol) in the bicyclo system, favoring ring-opening reactions under acidic conditions.
- Transition-state modeling (e.g., Gaussian 16) predicts regioselectivity at the 3-position due to steric hindrance at bridgehead carbons .
- Experimental validation : Compare computed activation energies with kinetic data from -NMR monitoring of acetylation rates .
Q. What strategies resolve contradictions in reported enantiomeric excess values for (3R)-derivatives across studies?
Methodological Answer :
Q. How can isotopic labeling (e.g., 13C^{13}C13C-acetate) elucidate metabolic pathways of this compound in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
